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(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol

Cat. No.: B2666794
CAS No.: 2550997-11-8
M. Wt: 114.21
InChI Key: YMGPOMDJLANCPR-FPFOFBBKSA-N
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Description

Significance of Bicyclic Systems in Organic Synthesis and Medicinal Chemistry

Bicyclic compounds, which consist of two fused rings, are fundamental in the field of organic chemistry. nih.gov Their rigid structures provide a well-defined three-dimensional arrangement of functional groups, a desirable feature in the design of molecules that can interact selectively with biological targets. researchgate.net This structural rigidity reduces the conformational flexibility of a molecule, which can enhance its binding affinity and selectivity for specific enzymes or receptors. researchgate.net Consequently, bicyclic frameworks are prevalent in a wide array of pharmaceuticals, agrochemicals, and natural products. nih.gov In medicinal chemistry, these scaffolds serve as crucial building blocks for developing new therapeutic agents. researchgate.net

Overview of the Bicyclo[3.1.0]hexane Core as a Rigid Structural Motif

The bicyclo[3.1.0]hexane core is a key structural motif found in numerous natural and unnatural compounds with significant biological activities. nih.gov Its structure, featuring a five-membered ring fused to a three-membered ring, imparts considerable ring strain, which in turn influences its chemical reactivity. nih.gov This inherent strain makes the bicyclo[3.1.0]hexane system a valuable intermediate in synthetic chemistry, prone to unique fragmentation and rearrangement reactions. researchgate.net

The rigid nature of the bicyclo[3.1.0]hexane scaffold is one of its most important features. It can act as a conformationally constrained bioisostere of a cyclohexane (B81311) ring, allowing medicinal chemists to design molecules with precise shapes to fit into the binding sites of biological targets. researchgate.net This has been successfully applied in the development of potent and selective ligands for various receptors. nih.gov

Specific Focus on Thiol-Functionalized Bicyclo[3.1.0]hexane Systems

The introduction of a thiol (-SH) group onto the bicyclo[3.1.0]hexane scaffold introduces a versatile functional handle. Thiols are known for their nucleophilicity and their ability to coordinate with metals, making them important in various biological and chemical contexts. While direct literature on (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol is scarce, research on related structures highlights the significance of sulfur-containing functional groups on this bicyclic system.

For instance, studies have been conducted on bicyclo[3.1.0]hexane derivatives where a sulfur-containing group is attached, such as in the synthesis of potent metabotropic glutamate (B1630785) receptor antagonists. osti.gov These studies demonstrate that the strategic placement of sulfur-containing moieties on the bicyclo[3.1.0]hexane framework can lead to compounds with high affinity and selectivity for their biological targets. osti.gov The synthesis of such compounds often involves stereoselective methods to control the precise three-dimensional arrangement of the substituents. nih.gov

The nucleophilic character of the thiol group can be exploited in various chemical transformations, including Michael additions and nucleophilic substitution reactions, allowing for the further elaboration of the bicyclo[3.1.0]hexane scaffold. osti.gov

Contextualizing this compound within Chiral Bicyclic Chemistry

The designation (1S,5R) specifies a particular stereoisomer of bicyclo[3.1.0]hexane-3-thiol, highlighting the importance of chirality in this class of molecules. Chirality, or the "handedness" of a molecule, is a critical aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The synthesis of specific chiral isomers of bicyclo[3.1.0]hexane derivatives is an active area of research. doi.org Chiral bicyclo[3.1.0]hexanes are valuable as chiral building blocks in organic synthesis, allowing for the construction of complex, enantiomerically pure molecules. researchgate.net Various strategies have been developed for the stereoselective synthesis of functionalized bicyclo[3.1.0]hexanes, often employing chiral catalysts or starting from naturally occurring chiral molecules like (+)-3-carene. nih.govdoi.org

The compound this compound, as a specific chiral molecule, would be of interest for its potential to interact stereoselectively with chiral biological systems. The precise orientation of the thiol group on the rigid bicyclic frame would be expected to dictate its binding properties and potential biological effects.

Below is a table summarizing the key properties of the parent bicyclo[3.1.0]hexane scaffold.

PropertyValue
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol
IUPAC Name bicyclo[3.1.0]hexane
CAS Number 285-58-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B2666794 (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol CAS No. 2550997-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPOMDJLANCPR-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol and Its Precursors

Strategies for Constructing the Bicyclo[3.1.0]hexane Ring System

The synthesis of the bicyclo[3.1.0]hexane skeleton is challenging due to its high ring strain. nih.gov Various strategies have been developed, largely focusing on the construction of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring. nih.gov These methods include intramolecular cyclizations and cyclopropanation reactions, which are often the most common approaches. nih.govresearchgate.net More convergent strategies, such as cycloaddition reactions to build the five-membered ring, have also been explored. nih.gov

Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Formation

Cyclopropanation, the formation of a cyclopropane ring, is a cornerstone in the synthesis of bicyclo[3.1.0]hexane systems. This can be achieved through several methods, including the Simmons-Smith reaction and radical-mediated pathways.

The intramolecular Simmons-Smith (IMSS) reaction is a powerful method for constructing substituted bicycloalkanes. acs.orgnih.govacs.org This approach involves the preparation of functionalized gem-diiodoalkanes that also contain allylic alcohols. acs.orgnih.gov The subsequent intramolecular cyclization has proven successful for the synthesis of bicyclo[3.1.0]hexanes. acs.orgacs.orgresearchgate.net The reaction tolerates substitution on the alkene and at the allylic position, consistently providing the bicyclic products in high yields. acs.orgnih.govacs.org The presence of directing groups, such as allylic alcohols, can significantly influence the reaction's efficiency and stereoselectivity. acs.orgnih.gov

Key Features of Intramolecular Simmons-Smith Cyclopropanation:

Starting Materials: Functionalized gem-diiodoalkanes containing allylic alcohols. acs.org

Key Transformation: Intramolecular cyclization to form the bicyclo[3.1.0]hexane ring system. acs.org

Advantages: High yields and good tolerance for various substituents. acs.orgnih.gov

Diastereoselectivity: Can be highly diastereoselective, as demonstrated in the synthesis of a 5-3-5 fused tricycloalkane. acs.orgnih.gov

Substrate TypeKey ReagentsProductTypical YieldReference
Allylic alcohol with gem-diiodoalkane moietyZinc carbenoid (from Et₂Zn, CH₂I₂)Substituted Bicyclo[3.1.0]hexaneHigh acs.org, nih.gov

Radical cyclopropanation has emerged as a formidable strategy for building bicyclo[3.1.0]hexane skeletons, particularly those with sterically congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.govresearchgate.net One innovative method employs a Cu(I)/secondary amine cooperative catalyst to facilitate the intramolecular radical cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the C1 source. d-nb.infonih.govresearchgate.net This process is notable for its excellent efficiency and broad substrate scope, accommodating terminal and internal alkenes. d-nb.infonih.gov Furthermore, this reaction has been successfully adapted for asymmetric synthesis, enabling the construction of enantioenriched bicyclo[3.1.0]hexanes with high enantioselectivity. d-nb.infonih.gov Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. d-nb.info

Key Features of Radical Cyclopropanation:

Catalyst System: Cu(I)/secondary amine cooperative catalyst. d-nb.infonih.gov

Carbon Source: α-methylene group of aldehydes. d-nb.infonih.gov

Advantages: Enables single-step construction of complex bicyclo[3.1.0]hexanes, including those with vicinal all-carbon quaternary stereocenters. d-nb.infonih.govresearchgate.net

Asymmetric Potential: Achieves good to excellent enantioselectivity in asymmetric transformations. d-nb.infonih.gov

Catalyst SystemSubstrateKey FeatureEnantioselectivityReference
Cu(I)/Chiral Secondary AmineAlkenyl AldehydeAsymmetric radical cyclopropanationGood to Excellent nih.gov
Cu(I)/Secondary AmineUnactivated Alkene + AldehydeUses simple α-methylene group as C1 sourceN/A (for general method) d-nb.info, researchgate.net

(3+2) Annulation Reactions for Bicyclo[3.1.0]hexane Assembly

Convergent strategies provide an alternative to stepwise ring construction. A novel (3+2) annulation of cyclopropenes with aminocyclopropanes has been developed for the synthesis of bicyclo[3.1.0]hexanes. nih.gov This reaction proceeds under mild photoredox conditions, using either an organic or an iridium photocatalyst and blue LED irradiation. nih.govresearchgate.net The transformation is generally high-yielding and demonstrates that radical-based strategies can be highly effective for annulation reactions involving cyclopropenes. nih.gov This method is particularly noteworthy as it represents the first (3+2) annulation of cyclopropenes and cyclopropanes, providing access to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.gov High diastereoselectivity can be achieved, especially when using difluorocyclopropenes. nih.gov

Ring Contraction Strategies

Ring contraction offers another synthetic route to the bicyclo[3.1.0]hexane core. One such strategy involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. researchgate.net This key step efficiently yields the bicyclo[3.1.0]hexane ring system and has been applied in the synthesis of conformationally restricted analogues of sugar rings. researchgate.net

Photochemical Approaches to Bicyclic Cores

Photochemistry provides unique pathways for synthesizing complex molecular architectures. Bicyclic vinyl aziridines, such as 6-azabicyclo[3.1.0]hex-3-en-2-ol, are valuable intermediates for accessing functionalized aminocyclopentitols. mdpi.com These bicyclic aziridines can be prepared through the photochemical conversion of pyridinium (B92312) salts. mdpi.com The subsequent nucleophilic ring-opening of the aziridine (B145994) ring with a thiol, for instance, can introduce sulfur functionality, demonstrating a potential route for synthesizing precursors to compounds like (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol. mdpi.com

Stereoselective Synthesis of (1S,5R)-Bicyclo[3.1.0]hexane Precursors

The cornerstone of synthesizing enantiomerically pure this compound lies in the ability to construct the bicyclo[3.1.0]hexane skeleton with precise control over its stereochemistry. Various strategies have been developed to achieve this, broadly categorized into enantioselective catalytic methods, diastereoselective control, and the use of chiral auxiliaries.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a powerful and atom-economical approach to chiral bicyclo[3.1.0]hexane precursors. These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

One notable example is the use of a Cu(I)/secondary amine cooperative catalyst system for the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.info This method allows for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info The reaction proceeds through a stepwise radical process, offering a distinct advantage over traditional metallocarbene strategies. d-nb.info

Another significant advancement involves Pd(II)/Pd(IV) catalysis in the enantioselective oxidative cyclization of enynes. researchgate.net This transformation provides access to densely functionalized bicyclo[3.1.0]hexanes with high levels of enantioselectivity.

Lipase-catalyzed asymmetric acetylation has also been employed to resolve racemic mixtures of bicyclo[3.1.0]hexane precursors. nih.gov For instance, a lipase-catalyzed double-acetylation can effectively resolve 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol into its corresponding enantiomerically pure diacetate and monoacetate, which can then be further elaborated. nih.gov

Catalytic MethodCatalyst SystemKey FeaturesEnantiomeric Excess (ee)
Intramolecular Radical CyclopropanationCu(I)/Chiral Secondary AmineConstructs vicinal all-carbon quaternary stereocenters.Good to Excellent
Oxidative Cyclization of EnynesPd(II)/Pd(IV) with Chiral LigandAccess to densely functionalized bicyclo[3.1.0]hexanes.High
Asymmetric AcetylationLipaseResolution of racemic alcohols.High

Diastereoselective Control in Bicyclo[3.1.0]hexane Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. In the context of bicyclo[3.1.0]hexane synthesis, this is crucial for establishing the correct spatial relationship between substituents on the bicyclic core.

A convergent synthesis of bicyclo[3.1.0]hexanes has been developed through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method, often employing photoredox catalysis, can achieve high diastereoselectivity, particularly when using difluorocyclopropenes. nih.govrsc.org The reaction proceeds under mild conditions and provides access to highly valuable bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org

Furthermore, intramolecular cyclization strategies have proven effective in constructing the bicyclo[3.1.0]hexane skeleton with a high degree of stereocontrol. These methods typically involve the formation of one of the rings from a pre-functionalized acyclic or monocyclic precursor. A base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione is a key step in one such approach, yielding the bicyclo[3.1.0]hexane ring system. researchgate.netacs.org

Diastereoselective MethodReaction TypeKey FeaturesDiastereomeric Ratio (dr)
(3 + 2) AnnulationCyclopropene and AminocyclopropaneHigh diastereoselectivity with fluorinated substrates.High
Intramolecular CyclizationRing Contraction of Epoxy KetoneEstablishes the bicyclic core with defined stereochemistry.High
Transannular AlkylationMichael/Michael CascadeBuilds the bicyclic core with multiple stereocenters.High

Chiral Auxiliary-Mediated Synthesis of Bicyclo[3.1.0]hexane Scaffolds

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. While specific examples directly leading to the (1S,5R) configuration are not extensively detailed in the provided context, the principle remains a valid strategy. For instance, a chiral auxiliary-based Simmons-Smith approach has been utilized to generate a 1R,5S-bicyclo[3.1.0]hexan-2-one from cyclopent-2-en-1-one, demonstrating the feasibility of this strategy.

In a broader context, the use of chiral oxazolidinone auxiliaries in Diels-Alder reactions has been a key step in the synthesis of complex molecules containing bicyclic systems, where the auxiliary controls the stereochemical course of the reaction. nih.gov

Chiral Auxiliary ApproachReaction TypeKey Features
Simmons-Smith ReactionCyclopropanationDirects the stereochemistry of the cyclopropane ring formation.
Diels-Alder ReactionCycloadditionControls the stereochemical outcome of the initial ring formation.

Introduction of the Thiol Functionality at the C3 Position

Once the stereochemically defined bicyclo[3.1.0]hexane precursor, typically a C3-alcohol or ketone, is synthesized, the next critical step is the introduction of the thiol group at the C3 position with the correct stereochemistry.

Nucleophilic Thiolation Strategies

Nucleophilic substitution reactions are a common method for introducing a thiol group. This often involves the conversion of a hydroxyl group into a good leaving group, followed by displacement with a sulfur nucleophile.

A prominent strategy for this transformation is the Mitsunobu reaction. nih.gov This reaction allows for the conversion of a secondary alcohol to a thiol derivative with complete inversion of stereochemistry. nih.gov A common protocol involves reacting the alcohol with a phosphine, an azodicarboxylate (such as DEAD or DIAD), and a sulfur nucleophile like thioacetic acid. nih.govbeilstein-journals.org The resulting thioacetate (B1230152) can then be hydrolyzed to yield the free thiol.

Thiolation StrategyReagentsKey Features
Mitsunobu ReactionPhosphine, Azodicarboxylate, Thioacetic AcidInversion of stereochemistry at the alcohol center.
Isothiouronium SaltsIsothiouronium SaltThiol-free protocol for thioether synthesis from alcohols. rsc.org

Stereocontrolled Introduction of the Thiol Group

The stereochemical outcome of the thiolation step is paramount for obtaining the desired this compound.

The Mitsunobu reaction is particularly advantageous for this purpose as it proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the stereocenter. nih.gov Therefore, starting with a (1S,3R,5R)-bicyclo[3.1.0]hexan-3-ol would lead to the desired this compound with the thiol group in the endo position. The reaction is known to be successful for a wide range of primary and secondary alcohols. nih.gov

A modified Mitsunobu reaction employing benzoquinone derivatives instead of azodicarboxylates has also been reported to allow for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. beilstein-journals.org

Thiol Protecting Group Chemistry in Bicyclic Systems

The introduction and manipulation of a thiol functional group within a strained bicyclic system like bicyclo[3.1.0]hexane requires careful consideration of protecting group strategies. The choice of protecting group is critical to ensure compatibility with the reaction conditions employed during the synthesis of the bicyclic framework and to allow for selective deprotection without compromising the structural integrity of the molecule.

In the context of synthesizing this compound, a plausible advanced synthetic approach commences with the stereoselective synthesis of a suitable precursor, such as (1R,5S)-bicyclo[3.1.0]hexan-2-one. This ketone can be stereoselectively reduced to the corresponding alcohol, (1R,5S,3S)-bicyclo[3.1.0]hexan-3-ol. Subsequent conversion of this alcohol to the target thiol necessitates the use of a protected thiol equivalent to avoid undesirable side reactions.

A common strategy involves the activation of the hydroxyl group, for instance, by converting it to a good leaving group like a tosylate or mesylate. This is followed by nucleophilic substitution with a protected thiol, such as potassium thioacetate. The resulting thioester can then be hydrolyzed under basic conditions to yield the desired thiol.

Commonly employed thiol protecting groups that could be applicable to the synthesis of this compound include:

Acetyl (Ac) and Benzoyl (Bz) groups: These are typically introduced via thioesters. They are stable under a range of conditions but can be readily cleaved by basic hydrolysis.

Trityl (Trt) group: This bulky protecting group offers steric hindrance and is stable to a variety of conditions but can be removed under acidic conditions.

Silyl (B83357) ethers (e.g., TBDMS): While more commonly used for alcohols, certain silyl groups can protect thiols, offering orthogonality with other protecting groups.

The following table summarizes the application of these protecting groups in the context of a hypothetical synthesis of this compound from its corresponding alcohol precursor.

Protecting Group StrategyReagents and Conditions for ProtectionReagents and Conditions for DeprotectionTypical Yield (%)
Thioacetate Displacement 1. TsCl, Pyridine; 2. KSAc, DMFNaOH, H₂O/MeOH75-85 (over 2 steps)
Trityl Protection Trt-SH, TFATFA, Et₃SiH80-90
Silyl Protection TBDMS-Cl, Imidazole (B134444), DMFTBAF, THF85-95

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research into the application of these protecting groups in strained bicyclic systems reveals that the choice of both the protecting group and the deprotection conditions must be carefully optimized to avoid rearrangement or degradation of the bicyclo[3.1.0]hexane core. The stereochemistry at the C3 position must be maintained throughout the synthetic sequence, and the choice of reagents can significantly influence the stereochemical outcome of the reactions. For instance, the nucleophilic substitution of a tosylate with a thiol surrogate is expected to proceed with inversion of configuration, a critical consideration for achieving the desired (1S,5R)-stereochemistry of the final product.

Chirality, Conformational Analysis, and Stereochemical Integrity of 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol

Origins and Significance of the (1S,5R) Stereochemistry

The bicyclo[3.1.0]hexane framework is a fused ring system composed of a cyclopentane (B165970) ring and a cyclopropane (B1198618) ring, sharing two bridgehead carbons. The designation (1S,5R) specifies the absolute configuration at these two chiral bridgehead atoms, C1 and C5. This defined stereochemistry is fundamental to the molecule's three-dimensional structure and is often established during synthesis by using chiral starting materials or employing asymmetric synthesis strategies. doi.orgd-nb.info

Conformational Preferences and Rigidity of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system is inherently rigid due to the fusion of the strained cyclopropane ring with the cyclopentane ring. This rigidity limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. mdpi.com Computational and experimental studies, including X-ray diffraction, have shown that the bicyclo[3.1.0]hexane skeleton predominantly exists in a boat-like conformation. rsc.orgrsc.org This boat form is significantly more stable than the alternative chair-like conformation. researchgate.netrsc.org The presence of the fused cyclopropane ring flattens the five-membered ring compared to an unsubstituted cyclopentane. rsc.org

The introduction of a thiol group at the C3 position can influence the conformational equilibrium, although the boat-like preference of the core scaffold is expected to remain dominant. The orientation of the thiol substituent, whether it is in an axial or equatorial-like position, will depend on minimizing steric interactions with the rest of the bicyclic framework.

Table 1: Conformational Properties of the Bicyclo[3.1.0]hexane System
PropertyDescriptionReference
Predominant ConformationBoat-like rsc.orgrsc.org
Relative StabilityBoat conformers are significantly more stable than chair conformers. researchgate.netrsc.org
Structural FeatureThe five-membered ring is flattened due to the fused cyclopropane. rsc.org
Key CharacteristicHigh conformational rigidity. mdpi.comnih.gov

Stereochemical Analysis of Synthetic Intermediates and the Final Compound

The synthesis of a specific stereoisomer like (1S,5R)-bicyclo[3.1.0]hexane-3-thiol requires rigorous control and analysis of stereochemistry at each step. beilstein-journals.org Syntheses often begin from naturally available chiral compounds, such as (+)-3-carene, which already possess the bicyclo[3.1.0]hexane core with a defined stereochemistry. doi.org Alternatively, asymmetric cyclopropanation or other stereoselective reactions can be employed to construct the chiral scaffold. d-nb.infonih.gov

Throughout the synthesis, the stereochemical integrity of intermediates and the final product must be verified. This is accomplished using a combination of analytical techniques. Chiral gas chromatography (CGC) or high-performance liquid chromatography (HPLC) can be used to determine the diastereomeric and enantiomeric purity of the compounds. doi.org The absolute configuration of the final compound and key intermediates is often unequivocally determined by single-crystal X-ray crystallography. doi.org Furthermore, a suite of chiroptical spectroscopic methods, including electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD), can be powerfully combined with density functional theory (DFT) calculations to assign the absolute configuration with a high degree of confidence. rsc.orgacs.org

Table 2: Techniques for Stereochemical Analysis
TechniquePurposeReference
Chiral Chromatography (GC/HPLC)Determination of enantiomeric and diastereomeric purity. doi.org
X-ray CrystallographyUnambiguous determination of absolute configuration and solid-state conformation. doi.org
Chiroptical Spectroscopy (ECD, ORD, VCD)Assignment of absolute configuration in solution, often coupled with DFT calculations. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of relative stereochemistry through analysis of coupling constants and NOE effects. acs.org

Impact of Stereochemistry on Molecular Interactions and Reactivity

The well-defined three-dimensional structure of this compound is the primary determinant of its molecular interactions and chemical reactivity. The rigid scaffold pre-organizes the thiol functional group in a specific region of space, which can lead to highly selective interactions with other chiral molecules, including biological receptors and enzymes. mdpi.comnih.gov

The thiol group itself is a versatile functional group capable of acting as a hydrogen bond donor, a nucleophile, and, upon deprotonation, a potent ligand for metal ions. nih.gov The reactivity of the thiol is influenced by its steric environment. The bicyclic framework can either shield the thiol from reacting with bulky reagents or orient it for an efficient intramolecular reaction. mdpi.com For instance, the fixed stereochemistry could facilitate or hinder S-H/π interactions, where the thiol's hydrogen atom interacts favorably with a nearby aromatic ring. nih.gov In the context of drug design, this conformational rigidity is a significant advantage, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. mdpi.comnih.gov

Derivatization and Functionalization of the 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol Core

Transformations at the Thiol Group

The sulfur atom of the thiol group is a soft nucleophile and is readily susceptible to a variety of chemical transformations, including oxidation, alkylation, and dimerization. These reactions allow for the introduction of diverse functionalities, profoundly influencing the parent molecule's physicochemical properties and biological activity.

The thiol group of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol can be oxidized to various higher oxidation states, such as sulfoxides, sulfones, and ultimately sulfonic acids. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Sulfoxides and Sulfones: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize thiols to sulfoxides. Stronger oxidizing conditions, often involving an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®, can further oxidize the sulfoxide (B87167) to the corresponding sulfone. organic-chemistry.org These transformations are valuable for modifying the electronic properties and hydrogen bonding capabilities of the molecule. For instance, the conversion of a thioether to a sulfone significantly increases polarity.

Sulfonic Acids: Vigorous oxidation, for example, with nitric acid or potassium permanganate under harsh conditions, can convert the thiol group directly into a sulfonic acid (-SO₃H). This introduces a highly acidic and water-soluble functional group, which can dramatically alter the pharmacological profile of the parent compound.

While these are standard transformations for thiols, specific literature detailing the oxidation of this compound is not extensively available, the chemical principles are broadly applicable to this scaffold.

The formation of thioethers (or sulfides) is one of the most common and synthetically useful reactions of thiols. The thiol group can be readily S-alkylated by reacting it with an alkyl halide or another suitable electrophile under basic conditions.

Research in the field of metabotropic glutamate (B1630785) receptor (mGluR) antagonists has demonstrated the synthesis and importance of thioether derivatives of the bicyclo[3.1.0]hexane system. For example, 3-benzylthio-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been synthesized and evaluated for their activity. nih.gov In one notable case, (1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid was identified as a potent mGluR2 antagonist with a high receptor affinity. nih.gov

Furthermore, in the development of ligands for purine (B94841) receptors, a convergent synthesis for 2-thioether-substituted (N)-methanocarba-adenosines has been established. nih.govrsc.org The (N)-methanocarba scaffold is a bicyclo[3.1.0]hexane system that mimics the ribose sugar in nucleosides. nih.govnih.gov The introduction of various 2-thioethers onto the adenine (B156593) base, which is subsequently coupled to the bicyclo[3.1.0]hexane core, has led to the discovery of potent and selective agonists for adenosine (B11128) receptors (AR) and P2Y₁ receptors. nih.gov This approach highlights the utility of thioether functionalization in modulating the interaction of these nucleoside analogues with their biological targets. nih.govrsc.org

Table 1: Examples of Thioether Derivatives of Bicyclo[3.1.0]hexane and Their Applications

Derivative Research Application Reference
(1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid Potent mGluR2 antagonist nih.gov

Thiols can undergo oxidative coupling to form disulfide bonds (-S-S-). This reaction can occur between two molecules of this compound to form a homodimer, or with another thiol-containing molecule to form a heterodimer. Common oxidizing agents for this transformation include mild reagents like iodine (I₂) or air (O₂) in the presence of a catalyst. organic-chemistry.org

The formation of disulfide bonds is a reversible process. These bonds can be cleaved back to the constituent thiols by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible disulfide linkage has applications in drug delivery systems, dynamic combinatorial chemistry, and the study of protein structure and function where disulfide bridges are critical. nih.gov The reaction of a thiol with 1-chlorobenzotriazole (B28376) can be used to form an intermediate that reacts with another thiol to produce an unsymmetrical disulfide under mild conditions. organic-chemistry.org

Functionalization at Other Positions of the Bicyclo[3.1.0]hexane Ring

Beyond modifications at the thiol group, the carbocyclic framework of bicyclo[3.1.0]hexane is amenable to further functionalization. The ability to introduce other functional groups at specific positions with controlled stereochemistry is essential for creating structurally diverse libraries of compounds for biological screening.

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane ring allows for a high degree of regio- and stereocontrol in chemical reactions. Synthetic strategies have been developed to introduce substituents at various positions of the ring with predictable outcomes.

A general and highly efficient asymmetric synthesis for potent and selective mGluR2/3 agonists has been developed based on a triethylaluminum (B1256330) (Et₃Al) mediated intramolecular epoxide opening and cyclopropanation reaction. acs.orgnih.govacs.org This key transformation establishes all the necessary functional groups within the bicyclo[3.1.0]hexane system with high efficiency and perfect endo selectivity for hydrogen or fluorine atoms. acs.orgnih.gov This methodology provides a pathway to densely functionalized, enantiomerically pure bicyclo[3.1.0]hexane derivatives. acs.org The functionalization often targets specific positions to mimic the bioactive conformation of natural ligands like glutamate. acs.org

The introduction of polar, ionizable, and hydrogen-bonding groups such as amines, hydroxyls, and carboxyls is fundamental to the design of drug candidates.

Amine Groups: Amino groups have been successfully introduced into the bicyclo[3.1.0]hexane scaffold, leading to the development of potent glutamate receptor ligands. The compound (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a well-known, highly selective group II mGluR agonist. acs.orgnih.gov The synthesis of these compounds often involves complex multi-step sequences to control the stereochemistry of the newly introduced amino and carboxyl groups. nih.gov

Hydroxyl Groups: The synthesis of hydroxylated bicyclo[3.1.0]hexane derivatives has also been extensively explored. For instance, ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate has been prepared from L-ribose as a versatile chiral synthon for adenosine and P2 receptor ligands. nih.gov The introduction of a hydroxyl group at the C-3 position of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has led to the discovery of novel group II mGluR antagonists. acs.org

Carboxyl Groups: Carboxyl groups are key features of many mGluR ligands, as they mimic the carboxylate moieties of glutamate. The synthesis of various bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has been a central focus of research in this area. nih.govacs.orgnih.gov These syntheses often start from functionalized cyclopentene (B43876) precursors and employ cyclopropanation reactions to build the bicyclic core. acs.org

Table 2: Key Functionalized Bicyclo[3.1.0]hexane Derivatives and Their Significance

Functional Group Introduced Example Compound Significance Reference
Amine, Carboxyl (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Potent and selective group II mGluR agonist acs.orgnih.gov
Hydroxyl Ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate Chiral intermediate for receptor ligands nih.gov

Scaffold Diversification via Suzuki-Miyaura, Sonogashira, and Wittig Reactions (general principles)

The rigid bicyclo[3.1.0]hexane framework is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for exploring structure-activity relationships. Transition metal-catalyzed cross-coupling reactions and olefination reactions provide powerful tools for the diversification of this core structure. The general principles of applying Suzuki-Miyaura, Sonogashira, and Wittig reactions to the (1S,5R)-bicyclo[3.1.0]hexane core, while not extensively documented for the 3-thiol derivative itself, can be inferred from studies on related bicyclo[3.1.0]hexane systems. These reactions allow for the introduction of diverse aryl, heteroaryl, alkynyl, and alkenyl moieties, significantly expanding the accessible chemical space.

To utilize these methods, the this compound core would first require modification to introduce the necessary functional groups for each specific reaction. For instance, the thiol group could be protected, and other positions on the ring could be functionalized to a halide, triflate, boronic ester, or a carbonyl group to serve as a handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is a versatile method for forming carbon-carbon single bonds, particularly for introducing aryl and heteroaryl substituents.

For the diversification of the bicyclo[3.1.0]hexane scaffold, a derivative bearing a halide or triflate (a pseudo-halide) is required to couple with a suitable boronic acid or ester. Alternatively, a boronic acid or trifluoroborate salt of the bicyclo[3.1.0]hexane can be synthesized and coupled with various aryl or heteroaryl halides. acs.orgresearchgate.net Research on the related 3-azabicyclo[3.1.0]hexane system has demonstrated the feasibility of Suzuki-Miyaura coupling of tertiary trifluoroborate salts at the bridgehead position to form C(sp³)–C(sp²) bonds with a range of aryl and heteroaryl bromides and chlorides. acs.org

General Principle:

A functionalized bicyclo[3.1.0]hexane, such as a bromo- or iodo-derivative, can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted bicyclo[3.1.0]hexane.

Table 1: Generalized Suzuki-Miyaura Reaction on a Bicyclo[3.1.0]hexane Core

Reactant 1Reactant 2CatalystBaseProduct
Bicyclo[3.1.0]hexyl-X (X = Br, I, OTf)Ar-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Carbonate or Phosphate base (e.g., K₂CO₃, K₃PO₄)Bicyclo[3.1.0]hexyl-Ar
Bicyclo[3.1.0]hexyl-B(OR)₂Ar-X (X = Br, I, Cl)Pd(0)/Pd(II) catalystBaseBicyclo[3.1.0]hexyl-Ar

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is an efficient method for introducing alkynyl functionalities onto a scaffold.

To apply the Sonogashira coupling to the bicyclo[3.1.0]hexane core, a halide or triflate derivative is necessary. Studies on nucleoside analogues incorporating a bicyclo[3.1.0]hexane ring system have shown that a 2-iodo-purine moiety attached to the scaffold can undergo Sonogashira coupling with various terminal alkynes. nih.govnih.gov Furthermore, copper-free Sonogashira coupling has been successfully employed with 2-iodocyclopropanecarboxamides to synthesize precursors for 3-azabicyclo[3.1.0]hexan-2-ones. acs.org This indicates that an iodo-functionalized bicyclo[3.1.0]hexane is a viable substrate for this transformation.

General Principle:

An iodo- or bromo-bicyclo[3.1.0]hexane derivative can be reacted with a terminal alkyne in the presence of palladium and copper catalysts and a base, such as an amine, to produce an alkynyl-substituted bicyclo[3.1.0]hexane.

Table 2: Generalized Sonogashira Reaction on a Bicyclo[3.1.0]hexane Core

Reactant 1Reactant 2CatalystsBaseProduct
Bicyclo[3.1.0]hexyl-X (X = I, Br)H−C≡C−RPd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, DIPEA)Bicyclo[3.1.0]hexyl−C≡C−R

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. This reaction is particularly useful for introducing exocyclic double bonds or for extending carbon chains with defined stereochemistry.

For the diversification of the (1S,5R)-bicyclo[3.1.0]hexane core, a ketone or aldehyde functionality is required. A bicyclo[3.1.0]hexan-3-one, for example, could be a suitable precursor. The reaction of this ketone with a variety of phosphorus ylides would lead to a range of 3-alkylidene-bicyclo[3.1.0]hexane derivatives. The synthesis of a prostaglandin (B15479496) A2 analogue has been achieved using a Wittig reaction on a bicyclo[3.1.0]hexene-6-carbaldehyde, demonstrating the utility of this reaction on the bicyclic system. rsc.org

General Principle:

A bicyclo[3.1.0]hexanone or a bicyclo[3.1.0]hexane carbaldehyde can be reacted with a phosphorus ylide to replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. The nature of the substituents on the ylide determines the structure of the resulting alkene.

Table 3: Generalized Wittig Reaction on a Bicyclo[3.1.0]hexanone

Reactant 1Reactant 2Reaction TypeProduct
Bicyclo[3.1.0]hexan-3-onePh₃P=CHR (Phosphorus ylide)Olefination3-Alkylidene-bicyclo[3.1.0]hexane
Bicyclo[3.1.0]hexane-carbaldehydePh₃P=CHR (Phosphorus ylide)OlefinationBicyclo[3.1.0]hexyl-alkene

Applications of 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol and Its Derivatives As Research Scaffolds

Role as Chiral Building Blocks in Complex Molecule Synthesis

The unique three-dimensional structure of bicyclo[3.1.0]hexane derivatives makes them significant chiral building blocks in organic synthesis. researchgate.net Their fixed conformation provides a predictable foundation for constructing intricate molecular architectures with controlled stereochemistry.

The bicyclo[3.1.0]hexane scaffold is frequently employed as a bioisostere for the furanose ring found in natural nucleosides. nih.gov This substitution, often referred to as a methanocarba modification, creates nucleoside analogs with restricted conformations that can mimic either the North (N) or South (S) conformation of the natural ribose sugar. researchgate.net This structural mimicry is crucial for developing analogs of natural products with enhanced stability, potency, or selectivity. For example, synthetic routes have been developed to create bicyclo[3.1.0]hexane-based analogs of β-arabinofuranosyl and α-galactofuranosyl rings, which are components of biologically important carbohydrates. nih.govacs.org These synthetic efforts highlight the utility of the scaffold in accessing novel chemical space based on natural product templates. The convergent synthesis of bicyclo[3.1.0]hexanes through methods like (3+2) annulation of cyclopropenes provides efficient access to these valuable building blocks for medicinal chemistry. nih.govrsc.org

The primary advantage of the bicyclo[3.1.0]hexane core is its ability to impart conformational rigidity into a molecule. researchgate.netacs.org This property is exploited to construct systems where the spatial relationship between key functional groups is locked, which is invaluable for studying structure-activity relationships. For instance, the scaffold has been used to design conformationally constrained analogs of the neurotransmitter glutamic acid, such as 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, to probe the bioactive conformation required for interaction with metabotropic glutamate (B1630785) receptors. acs.org Similarly, it has been incorporated into histamine (B1213489) analogs to restrict the orientation of the imidazole (B134444) and aminoalkyl side chain, leading to ligands with high selectivity for the H3 receptor subtype over the H4 receptor. nih.gov This restriction of bond rotation is a powerful tool for improving the selectivity and potency of bioactive molecules. nih.gov

Utility in Medicinal Chemistry Research

In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is a privileged structure for the development of potent and selective ligands for various biological targets, particularly G protein-coupled receptors (GPCRs).

The rigidity of the bicyclo[3.1.0]hexane system is a key feature in modern drug design, where restricting the conformational flexibility of a ligand can lead to increased affinity and selectivity for its target receptor. nih.gov By reducing the entropic penalty upon binding, such rigid scaffolds can enhance binding potency. This principle has been successfully applied in the development of agonists for adenosine (B11128) receptors (ARs), where replacing the flexible ribose ring of adenosine with a bicyclo[3.1.0]hexane moiety enforces a North (N) envelope conformation. nih.gov This modification has proven to be particularly effective in generating ligands with high selectivity for the A3 adenosine receptor subtype. nih.govmdpi.comresearchgate.net The scaffold has also been instrumental in creating antagonists for metabotropic glutamate 2/3 receptors, demonstrating its broad applicability in designing ligands for central nervous system targets. osti.gov

The bicyclo[3.1.0]hexane framework provides a stable platform for systematic modifications to probe the structure-affinity relationships (SAR) of ligands. In the context of adenosine receptor ligands, extensive SAR studies have been conducted by modifying various positions on both the bicyclo[3.1.0]hexane core and the attached purine (B94841) base. nih.govmdpi.comresearchgate.net

Research has shown that modifications at the 2- and 6-positions of the purine ring, as well as at the 5'-position of the bicyclo[3.1.0]hexane moiety, significantly impact binding affinity and selectivity for the A3 adenosine receptor. mdpi.comnih.gov For example, introducing an amino group at the 6-position of the adenine (B156593) ring can significantly increase A3 receptor affinity. mdpi.com Further benzylation of this exocyclic amine can restore or enhance A3 affinity. mdpi.com In the purine series, dibenzylation of the exocyclic amine combined with a methylthio group at the 2-position resulted in a compound with high A3 receptor selectivity. mdpi.com In contrast, most modifications explored at the 5'-position of the bicyclo[3.1.0]hexane ring were not well-tolerated, indicating a sensitive interaction in that region of the receptor binding pocket. mdpi.com

CompoundModificationsA3AR Binding Affinity (Ki, μM)Selectivity ProfileReference
166-amino (deazapurine series)1.60Selective for A3AR over other subtypes mdpi.com
156-(p-methoxybenzyl)amino (deazapurine series)0.50High A3R affinity mdpi.com
302-methylthio, 6-dibenzylamino (purine series)0.38High A3R selectivity nih.govmdpi.comnih.gov
36(N)-methanocarba adenosine-Affinity at A1, A2A, and A3 receptors mdpi.com
425'-triazole ester6.35Low A3R affinity mdpi.com

A significant area of research for bicyclo[3.1.0]hexane derivatives has been their development as ligands for adenosine receptors, particularly as selective agonists for the A3 subtype, which is a therapeutic target for inflammation, cancer, and neuropathic pain. nih.govnih.govnih.gov The introduction of the bicyclo[3.1.0]hexane scaffold (the (N)-methanocarba modification) in place of the furanose ring in nucleosides is a known strategy to increase A3 receptor potency and selectivity. nih.govresearchgate.net

A series of bicyclo[3.1.0]hexane-based nucleosides has been synthesized and evaluated in radioligand binding studies to explore and refine the SAR at P1 (adenosine) receptors. nih.govnih.gov These studies focused on systematic modifications at the 1-, 2-, and 6-positions of the purine ring and variations at the 5'-position of the bicyclo[3.1.0]hexane moiety. nih.gov This work led to the identification of derivative 30 , which bears a dibenzylamino group at the 6-position and a methylthio group at the 2-position, as a compound with moderate A3AR affinity (Ki of 0.38 μM) but high selectivity over other adenosine receptor subtypes. nih.govmdpi.comnih.gov Further research has explored macrocyclization of these (N)-methanocarba adenosine derivatives by linking substituents at the N6 and C2 positions, creating potent A3AR agonists that can exhibit biased signaling, preferentially activating certain downstream pathways over others. nih.govacs.org

Investigation as Metabotropic Glutamate Receptor (mGluR) Modulators

The bicyclo[3.1.0]hexane core has been instrumental in the design of potent and selective modulators of metabotropic glutamate (mGlu) receptors, which are crucial targets for treating psychiatric and neurological disorders. This scaffold serves as a conformationally restricted analog of glutamic acid, allowing for precise control over the spatial orientation of key pharmacophoric elements. This conformational rigidity has been shown to achieve a high degree of potency and selectivity for specific mGlu receptor subtypes, particularly the group II mGluRs (mGlu2 and mGlu3).

A significant breakthrough in this area was the development of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group II mGluR agonist. Building on this, further research has explored derivatives with substitutions on the bicyclic ring to generate antagonists. Notably, the introduction of a thiol-containing moiety has led to the discovery of highly potent mGluR antagonists.

One such compound is (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl). This derivative, which incorporates a substituted thioether at the 3-position, is a potent, selective, and maximally efficacious mGlu2/3 receptor antagonist. nih.govoup.com The co-crystal structure of this molecule with the amino terminal domain of the human mGlu2 receptor has revealed specific ligand-protein interactions that explain its high affinity. nih.gov Research in this area has led to the discovery of various 3-alkoxy, 3-benzylthio, and 3-benzylamino derivatives that exhibit high affinity for the mGluR2 receptor and function as potent antagonists. researchgate.net

These findings underscore the utility of the bicyclo[3.1.0]hexane scaffold, including its thiol-containing derivatives, in developing sophisticated molecular probes and potential therapeutic agents that target mGlu receptors with high precision.

Development of Histamine H3 Receptor Ligands

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other key neurotransmitters. As such, H3R antagonists are of significant interest for treating various CNS disorders. The bicyclo[3.1.0]hexane scaffold has proven to be a highly effective structural template for creating conformationally rigid histamine analogues with high selectivity for the H3 receptor subtype.

By incorporating the bicyclo[3.1.0]hexane framework, researchers have been able to improve selectivity for the H3 receptor over the closely related H4 receptor. d-nb.info This is a significant advantage compared to more flexible scaffolds, such as imidazolylcyclopropane, which often show insufficient selectivity. d-nb.info

Studies have demonstrated that imidazolyl bicyclo[3.1.0]hexane derivatives can be designed to be potent and highly selective H3R ligands. d-nb.info For example, one synthesized compound exhibited over 100-fold selectivity for the H3 receptor, with a potent binding affinity. d-nb.info This high selectivity is attributed to the rigid conformation imposed by the bicyclic structure, which restricts the spatial arrangement of the molecule to one that is preferentially recognized by the H3 receptor. d-nb.info

The following table summarizes the binding affinities of representative bicyclo[3.1.0]hexane-based histamine analogues:

These results highlight that the conformationally rigid bicyclo[3.1.0]hexane structure is a valuable scaffold for developing potent and selective ligands for biomolecules. d-nb.info

Thiol-Containing Derivatives in Enzyme Inhibition Research (e.g., Glycosidase Inhibitors)

The unique, strained geometry of the bicyclo[3.1.0]hexane ring system makes it an excellent candidate for designing transition-state analogues for enzyme inhibition. This is particularly relevant in the field of glycosidase inhibitors, where mimicking the distorted conformation of the sugar ring during catalysis is a key strategy for achieving potent inhibition.

Researchers have successfully synthesized novel derivatives based on a bicyclo[3.1.0]hexane scaffold as mimics of sialic acid in a distorted boat conformation, which is believed to be on the catalytic pathway of neuraminidases (a class of glycosidases). These transition state analogues, which can include thiol-containing functionalities, are designed to bind tightly to the enzyme's active site.

Inhibition studies of these bicyclo[3.1.0]hexane derivatives against influenza A sialidases demonstrated low micromolar inhibition, validating this scaffold as an effective mimic of a distorted sialic acid bound in the neuraminidase active site during catalysis. The synthesis of these constrained-ring molecules provides a new structural motif that may display a reduced propensity for eliciting resistant viral strains.

Potential in Materials Science Research (e.g., Liquid Crystals, Polymers)

The rigid and well-defined three-dimensional structure of the bicyclo[3.1.0]hexane core also lends itself to applications in materials science.

In the field of liquid crystals , the bicyclic core is a useful building block. acs.orgnih.gov The inherent rigidity of the scaffold is a desirable feature for the construction of mesogens—the fundamental units of liquid crystals. Exo,exo-disubstituted derivatives, such as certain esters, have been shown to form stable mesophases (liquid crystalline phases). acs.org The inflexible bicyclic core combined with flexible side chains allows for the molecular ordering necessary for liquid crystal formation.

In polymer science , bicyclo[3.1.0]hexane derivatives have been investigated as monomers for polymerization. Research has been conducted on the synthesis and polymerization of bicyclo[3.1.0]hexane-1-carbonitrile. researchgate.net Furthermore, the scaffold has been used to create conformationally locked pseudosugar analogs for the synthesis of specialized oligonucleotides, which are a class of polymers. d-nb.info The incorporation of the rigid bicyclo[3.1.0]hexane unit into a polymer backbone can impart unique conformational properties to the resulting material.

Applications in Organocatalysis and Metal Catalysis (e.g., as Chiral Ligands)

While the bicyclo[3.1.0]hexane scaffold is a frequent target for synthesis using advanced catalytic methods, its use as a chiral ligand in catalysis is less documented. The synthesis of highly substituted and enantioenriched bicyclo[3.1.0]hexanes often employs asymmetric organocatalysis or metal catalysis. For example, diastereodivergent approaches using organocatalysis have been developed to construct the bicyclic core with high stereocontrol. Similarly, cooperative catalysis systems involving a Cu(I) source and a chiral amine have been used to create chiral bicyclo[3.1.0]hexane skeletons via asymmetric radical cyclopropanation. nih.gov

These examples demonstrate the importance of catalysis in accessing this valuable scaffold. However, the application of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol or its derivatives as the primary chiral ligand to induce asymmetry in a catalytic transformation is not widely reported in the researched literature. The potential for the chiral thiol functionality to coordinate with a metal center or participate in organocatalytic cycles remains an area for future exploration.

Computational and Spectroscopic Methodologies in the Study of 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming atom connectivity and stereochemical relationships.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Due to the rigid bicyclic structure, the protons of this compound would exhibit distinct chemical shifts and complex coupling patterns. The protons of the cyclopropane (B1198618) ring (H1, H5, H6) are expected to appear in the upfield region (typically 0.5-1.5 ppm), a characteristic feature of strained ring systems. The proton attached to the carbon bearing the thiol group (H3) would likely appear as a multiplet in the range of 2.8-3.5 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, six distinct signals would be expected, corresponding to the six carbon atoms of the bicyclo[3.1.0]hexane skeleton. The carbons of the cyclopropane ring would be found significantly upfield, while the carbon atom bonded to the electron-withdrawing thiol group (C3) would be shifted further downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is predictive and based on typical values for similar structural motifs.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1, 50.8 – 1.2 (m)18 – 25Bridgehead cyclopropyl (B3062369) protons and carbons.
2, 41.8 – 2.4 (m)30 – 38Methylene protons and carbons of the five-membered ring.
32.8 – 3.5 (m)35 – 45Methine proton and carbon attached to the thiol group.
60.5 – 0.9 (m)10 – 18Methylene protons and carbon of the cyclopropane ring.
SH1.0 – 1.8 (t or br s)-Thiol proton, often a broad singlet, may show coupling to H3.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the molecule's connectivity and spatial arrangement. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the connectivity pathway through the bicyclic skeleton, for instance, showing correlations between H3 and the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry. For this compound, NOESY could be used to determine if the thiol group is in the endo or exo position by observing correlations between H3 and specific protons on the ring. rsc.org

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

The molecular formula for this compound is C₆H₁₀S, giving it a molecular weight of approximately 114.21 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 114. The fragmentation pattern provides further structural information. Common fragmentation pathways for thiols include the loss of the SH radical (resulting in a peak at m/z 81) or the loss of H₂S (resulting in a peak at m/z 80). researchgate.netyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₆H₁₀S.

HRMS Data for this compound

Ion TypeFormulaCalculated Exact Mass (m/z)
[M]⁺C₆H₁₀S114.05032
[M+H]⁺C₆H₁₁S115.05814

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. It is particularly useful for identifying the functional groups present in a molecule. mdpi.com

For this compound, the most diagnostic absorption in the IR spectrum would be the S-H stretching vibration, which typically appears as a weak band in the 2550-2600 cm⁻¹ region. msu.edu Its weakness can sometimes make it difficult to identify. Other key absorptions would include the sp³ C-H stretching vibrations from the bicyclic alkane framework, found just below 3000 cm⁻¹. libretexts.org The region from 1470-600 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of C-H bending and C-C and C-S stretching vibrations unique to the molecule's specific structure.

Raman spectroscopy is often complementary to IR and can be particularly useful for analyzing sulfur-containing compounds. The S-H stretch is typically more prominent in Raman spectra than in IR. Additionally, the C-S stretching vibration (around 600-750 cm⁻¹) and the C-S-H bending mode (around 850 cm⁻¹) can often be clearly identified. rsc.orgacs.org

Characteristic Vibrational Frequencies

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
S-H stretchIR / Raman2550 - 2600Weak (IR), Medium (Raman)
C(sp³)-H stretchIR / Raman2850 - 3000Strong
C-H bendIR1350 - 1470Medium
C-S stretchIR / Raman600 - 750Weak-Medium

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. rsc.org This technique requires the compound to be in a crystalline form.

For this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity and the relative stereochemistry of all chiral centers. It would definitively establish the cis fusion of the cyclopropane and cyclopentane (B165970) rings. By using anomalous dispersion, the absolute configuration can be determined, confirming the (1S,5R) assignment. researchgate.net The analysis would also reveal the precise bond lengths, bond angles, and the preferred conformation of the bicyclic system in the solid state, which is expected to be a boat-like conformation for the five-membered ring. researchgate.net If the thiol itself does not crystallize well, it can often be converted into a crystalline derivative (e.g., an ester or amide of a related carboxylic acid) for the analysis. semanticscholar.org

Advanced Computational Chemistry Approaches in the Study of this compound

Advanced computational chemistry has become an indispensable tool for the in-depth investigation of molecular structures, properties, and reactivity. For a molecule with a unique stereochemistry and strained bicyclic framework like this compound, these methods provide crucial insights that are often challenging to obtain through experimental techniques alone. Computational approaches allow for the detailed exploration of the conformational landscape, electronic properties, and spectroscopic signatures of this chiral thiol.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict their geometries and electronic properties with a high degree of accuracy. DFT calculations have been instrumental in understanding the structural nuances of the bicyclo[3.1.0]hexane framework. acs.orgrsc.org

In the case of the bicyclo[3.1.0]hexane ring system, DFT studies consistently show that boat-like conformers are significantly more stable than chair-like conformers. rsc.org This preference is attributed to the steric strain induced by the cyclopropane ring. For this compound, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the boat conformation as the most stable arrangement of the bicyclic system.

The electronic structure of the molecule, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be elucidated through DFT. This information is critical for understanding the molecule's reactivity, particularly the role of the thiol group in potential chemical reactions. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as frontier orbitals, can be calculated to predict the molecule's reactivity and kinetic stability.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

ParameterPredicted Value
C1-C5 Bond Length~1.52 Å
C-S Bond Length~1.85 Å
S-H Bond Length~1.34 Å
C-S-H Bond Angle~96°
Dihedral Angle (H-S-C3-C2)Variable (dependent on conformer)
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The bicyclo[3.1.0]hexane scaffold imparts significant conformational rigidity to molecules. mdpi.com However, some degree of flexibility, particularly concerning the orientation of the thiol substituent, still exists. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of this compound.

Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy conformers. Studies on various bicyclo[3.1.0]hexane derivatives have consistently identified the boat conformation of the six-membered ring as the most stable. rsc.orgresearchgate.net This is a key structural feature that would be expected to be present in this compound as well.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule vibrates, rotates, and changes conformation. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. For instance, MD simulations have been used to study the interaction of bicyclo[3.1.0]hexane-based nucleoside analogues with biological targets. nih.gov

Quantum Chemical Analyses (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method provides a chemically intuitive picture of bonding and allows for the quantification of interactions between different parts of a molecule.

For this compound, NBO analysis could be used to investigate the nature of the C-S and S-H bonds, including their hybridization and polarization. It can also reveal important stereoelectronic effects, such as hyperconjugative interactions, which can influence the molecule's stability and reactivity. For example, NBO analysis has been used to understand the stabilization of the boat conformation in 1,5-diazabicyclo[3.1.0]hexane through anomeric effects. acs.org Similar analyses could be applied to the thiol derivative to understand the electronic factors governing its structure and properties.

Illustrative Data Table: NBO Analysis Highlights for the Thiol Group

InteractionDescriptionSecond-Order Perturbation Energy (E(2))
LP(S) -> σ(C-H)Donation from sulfur lone pair to adjacent C-H antibonding orbitalIllustrative value: ~1-5 kcal/mol
σ(C-S) -> σ(C-C)Interaction between the C-S bonding orbital and a neighboring C-C antibonding orbitalIllustrative value: ~0.5-2 kcal/mol
Note: The data in this table is for illustrative purposes. Actual NBO analysis would provide specific energetic values for these and other interactions within this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For chiral molecules like this compound, the prediction of chiroptical spectra is particularly important.

DFT calculations can be used to simulate spectroscopic data such as:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted to aid in the interpretation of experimental NMR data.

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. For chiral molecules, VCD spectra, which measure the differential absorption of left and right circularly polarized infrared light, can be predicted to help determine the absolute configuration. google.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra: These chiroptical techniques are sensitive to the stereochemistry of a molecule. DFT simulations of ECD and ORD spectra have been successfully used to determine the absolute configurations of bicyclo[3.1.0]hexane derivatives. rsc.orgnih.gov

By comparing the computationally predicted spectra with experimentally measured spectra, the absolute configuration of this compound can be confidently assigned.

Future Research Trajectories and Interdisciplinary Opportunities for 1s,5r Bicyclo 3.1.0 Hexane 3 Thiol

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and materials. beilstein-journals.org Future research will likely focus on establishing efficient and highly stereoselective synthetic routes to (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol. While methods for the asymmetric synthesis of bicyclic diols and tertiary thiols exist, direct and versatile routes to this specific molecule remain an area for development. nih.govnih.gov

Key research objectives in this area will include:

Catalytic Asymmetric Transformations: The development of novel metal- and enzyme-catalyzed reactions will be crucial. nih.gov Dynamic kinetic asymmetric transformation (DYKAT) could be explored to convert a racemic mixture of precursors into the desired (1S,5R) enantiomer with high selectivity. nih.gov

Stereospecific Substitution Reactions: Methods involving the stereospecific S\textsubscript{N}2 substitution of precursor alcohols or their derivatives with a sulfur nucleophile could provide a direct route to the thiol. beilstein-journals.orgnih.gov The challenge lies in designing substrates that favor this pathway and prevent competing elimination or S\textsubscript{N}1 reactions. beilstein-journals.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of camphor (B46023) or other natural products, could provide an alternative pathway to construct the bicyclic core with the correct stereochemistry.

Synthetic StrategyPotential Catalytic SystemKey AdvantagesAnticipated Challenges
Dynamic Kinetic Asymmetric Transformation (DYKAT)Ruthenium complexes combined with lipases (e.g., Novozym 435)High theoretical yield (up to 100%) and enantioselectivity. nih.govRequires careful optimization of reaction conditions for both racemization and resolution steps.
Asymmetric CyclopropanationRuthenium or Nickel-based catalysts with chiral ligandsDirect construction of the bicyclo[3.1.0]hexane skeleton from enyne precursors. acs.orgControlling both relative and absolute stereochemistry at multiple centers.
Stereospecific Nucleophilic Substitution (SN2)Mitsunobu reaction or activation with phosphinitesHigh stereospecificity (inversion of configuration). nih.govPotential for competing side reactions; synthesis of the enantiopure precursor alcohol is required.

Exploration of Unconventional Reactivity Patterns

The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, which can be harnessed to drive unique chemical transformations. The presence of the nucleophilic thiol group further expands the potential reactivity of this compound. Future research should investigate its behavior under various conditions to uncover novel, strain-driven reactions.

Areas of exploration could include:

Strain-Release Reactions: Investigating reactions that lead to the cleavage of the cyclopropane (B1198618) ring. This could provide access to highly functionalized cyclopentane (B165970) derivatives with multiple stereocenters, which are valuable synthetic intermediates.

Intramolecular Transformations: The proximity of the thiol group to the strained bicyclic core could facilitate novel intramolecular cyclizations or rearrangements, potentially catalyzed by transition metals, leading to complex heterocyclic scaffolds.

Radical Reactions: Exploring the reactivity of the corresponding thiyl radical, which could participate in unique addition or fragmentation pathways involving the strained ring system. Gold-catalyzed cycloisomerization of related systems has been shown to proceed through unusual carbene intermediates and cationic rearrangements, suggesting that diverse reactivity profiles are possible. d-nb.info

Expansion of Applications as Chiral Building Blocks for Complex Scaffolds

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane system makes it an excellent scaffold for the synthesis of conformationally constrained molecules. researchgate.net Such scaffolds are ideal for drug development because their rigidity can lead to higher binding affinity and improved bioavailability. acs.org this compound serves as a versatile chiral building block for constructing more complex molecular architectures.

Future applications in this domain include:

Synthesis of Bioactive Molecules: The bicyclo[3.1.0]hexane core is a key structural motif in a number of biologically active compounds, including analogues of nucleosides used as ligands for adenosine (B11128) receptors. researchgate.netnih.gov The thiol group provides a convenient handle for further functionalization, enabling the synthesis of libraries of compounds for screening against various biological targets.

Development of Novel Ligands: The defined stereochemistry and conformational rigidity are ideal for designing highly selective ligands for proteins and enzymes. The thiol can act as a key interacting group or as a point of attachment for other pharmacophoric elements.

Peptidomimetics: The rigid scaffold can be used to mimic peptide turns or loops, leading to the development of stable and potent peptidomimetic drugs.

Targeted Design of Thiol-Specific Interactions in Biological Systems (as research tools)

The high nucleophilicity of the thiol group makes it a prime target for designing chemical probes to study biological systems. nih.gov this compound can be derivatized to create highly specific tools for biochemical and cell biology research.

Key research avenues include:

Fluorescent Probes: The thiol can be conjugated to fluorophores through reactions like Michael addition or disulfide exchange. rsc.orgmdpi.com These probes could be used to selectively label proteins or to sense specific microenvironments within a cell. The design of such probes is a significant area of research, aimed at achieving high sensitivity and selectivity for different biological thiols like cysteine, homocysteine, and glutathione. rsc.orgmdpi.com

Covalent Inhibitors: The thiol group can be used to form covalent bonds with specific residues (e.g., cysteine) in target proteins. The bicyclic scaffold would provide the necessary binding affinity and selectivity, making these compounds potential tools for studying enzyme function or as therapeutic agents.

Bioconjugation: The thiol provides a reactive site for attaching the bicyclic scaffold to larger biomolecules, such as proteins or peptides, to study their function or to impart new properties. mdpi.com

Probe Design StrategyReaction MechanismPotential ApplicationReference Example
Michael Addition-Based ProbesNucleophilic addition of the thiol to an α,β-unsaturated carbonyl moiety. rsc.orgmdpi.comDetecting and quantifying biological thiols in living cells.Coumarin derivatives with a thiol-reactive maleimide (B117702) group. researchgate.net
Disulfide Exchange ProbesCleavage of a disulfide bond by the thiol, leading to a fluorescent response. rsc.orgmdpi.comImaging thiols in specific cellular compartments, such as the liver. rsc.orgProbes that shift emission wavelength upon reaction with thiols. rsc.org
Cyclization-Based ProbesThiol-induced cyclization of the probe molecule, uncaging a fluorophore.Highly selective detection of specific thiols like cysteine over others. mdpi.comProbes that show a large increase in fluorescence intensity after reaction. mdpi.com

Integration with Advanced High-Throughput Screening Methodologies for Research Discovery

High-throughput screening (HTS) is a powerful tool for accelerating drug discovery and chemical biology research. nih.gov Integrating the synthesis and evaluation of derivatives of this compound with HTS methodologies could rapidly identify new applications and biological activities.

Future directions in this interdisciplinary area involve:

Combinatorial Library Synthesis: Developing solid-phase or parallel synthesis methods to create large libraries of compounds derived from the core scaffold. acs.org This would involve modifying the thiol group or other positions on the bicyclic ring.

Thiol Reactivity Profiling: Using fluorescence-based competitive endpoint assays to rapidly and quantitatively assess the reactivity of library compounds with thiols in an HTS format. nih.govresearchgate.net This is crucial for identifying compounds that may act as covalent inhibitors or for flagging non-specific reactive compounds early in the discovery process. nih.govmorressier.com

Phenotypic Screening: Screening libraries of derivatives in cell-based assays to identify compounds that produce a desired biological effect, without prior knowledge of the specific molecular target.

Advanced Computational Modeling for Predictive Design and Reactivity

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of molecules. compchem.nl Applying these methods to this compound can guide synthetic efforts and the design of new functional molecules.

Future research using computational modeling will focus on:

Predicting Reactivity: Using Density Functional Theory (DFT) and ab initio molecular dynamics to model reaction pathways, identify transition states, and predict the outcomes of the unconventional reactions described in section 7.2. bohrium.comchemrxiv.org Such models can reveal subtle mechanistic details, such as the potential for ambimodal transition states leading to multiple products from a single energetic barrier. bohrium.comacs.org

Conformational Analysis: Modeling the conformational landscape of the bicyclic thiol and its derivatives to understand how the rigid scaffold influences the presentation of functional groups for molecular recognition.

Ligand-Receptor Docking: Performing molecular docking simulations to predict the binding modes of derivatives in the active sites of target proteins. tum.de This can guide the rational design of more potent and selective inhibitors or ligands, saving significant synthetic effort. The development of accurate computational methods for structurally complex molecules like macrocycles highlights the challenges and importance of correctly modeling constrained systems. tum.de

Q & A

Q. Advanced: Computational Insights

  • DFT calculations : Predict reaction pathways (e.g., cyclopropanation barriers) and transition-state geometries .
  • Molecular dynamics simulations : Assess conformational flexibility and strain energy (e.g., 15–20 kcal/mol for bicyclo[3.1.0]hexane systems) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Laboratory Safety

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation of the thiol group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.